molecular formula C7H11N3O2 B13536315 methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate

methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13536315
M. Wt: 169.18 g/mol
InChI Key: WCQHAWGGHKRIMG-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of corresponding carboxylic acids with methanol in the presence of trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific structure, which allows for distinct interactions with biological molecules and unique chemical reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,3,8H2,1-2H3

InChI Key

WCQHAWGGHKRIMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CN)C(=O)OC

Origin of Product

United States

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